4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester
Overview
Description
4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester is an organic compound that features a pyridine ring substituted with an amino group and a benzyloxy group, as well as a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and benzyloxy groups can be introduced through nucleophilic substitution reactions.
Coupling with Benzoic Acid Derivative: The pyridine intermediate can then be coupled with a benzoic acid derivative using esterification reactions, often catalyzed by acid or base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions could target the nitro group (if present in intermediates) to form the amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: Due to its structural features, the compound could be explored for its potential as a pharmaceutical agent.
Biochemical Studies: It might be used in studies involving enzyme interactions or receptor binding.
Medicine
Therapeutic Agents: Research could investigate its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-5-methoxy-pyridin-3-yl)-benzoic acid methyl ester
- 4-(6-Amino-5-ethoxy-pyridin-3-yl)-benzoic acid methyl ester
Uniqueness
The uniqueness of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the benzyloxy group may confer different steric and electronic properties, affecting its interactions with other molecules.
Properties
IUPAC Name |
methyl 4-(6-amino-5-phenylmethoxypyridin-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-20(23)16-9-7-15(8-10-16)17-11-18(19(21)22-12-17)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMBFMPFJJWCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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